molecular formula C32H38N8O4 B1142545 Desethyl-Dabigatran-Etexilat-Carboxamid CAS No. 1580491-16-2

Desethyl-Dabigatran-Etexilat-Carboxamid

Katalognummer: B1142545
CAS-Nummer: 1580491-16-2
Molekulargewicht: 598.7 g/mol
InChI-Schlüssel: QQTDTILRFNZOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desethyl Dabigatran Etexilate Carboxamide is an impurity of Dabigatran which is a nonpeptide, direct thrombin inhibitor.

Wirkmechanismus

Target of Action

Desethyl Dabigatran Etexilate Carboxamide primarily targets thrombin , a key enzyme in the coagulation pathway . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, which is a critical step in blood clot formation .

Mode of Action

Desethyl Dabigatran Etexilate Carboxamide acts as a competitive and reversible direct thrombin inhibitor . By binding to thrombin, it inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant . In addition to a direct effect on thrombin activity, it has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The compound affects the coagulation pathway by directly inhibiting thrombin . This action disrupts the conversion of fibrinogen to fibrin, a key step in blood clot formation. The inhibition of platelet aggregation further contributes to its anticoagulant effect .

Pharmacokinetics

Desethyl Dabigatran Etexilate Carboxamide is a prodrug that is hydrolyzed to the active form, dabigatran, by intestinal and hepatic carboxylesterases . The pharmacokinetic profile of the compound is predictable, allowing for a fixed-dose regimen without the need for coagulation monitoring . Peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The molecular and cellular effects of Desethyl Dabigatran Etexilate Carboxamide’s action primarily involve the inhibition of thrombin and the subsequent disruption of the coagulation pathway . This results in an anticoagulant effect, reducing the risk of venous thromboembolic events or stroke .

Action Environment

Environmental factors such as the presence of other drugs can influence the compound’s action, efficacy, and stability. For instance, the compound has a low potential for drug-drug interactions . .

Biologische Aktivität

(Z)-Hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate, with the CAS number 1580491-16-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of thrombin inhibition and possible applications in antiviral therapies. This article reviews its biological activity based on current research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C32H38N8O4
  • Molecular Weight : 598.7 g/mol
  • IUPAC Name : hexyl N-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate

(Z)-Hexyl amino(4-(...) functions primarily as a competitive and reversible direct thrombin inhibitor . Thrombin is a crucial enzyme in the coagulation cascade, and its inhibition can significantly affect blood clotting processes. The compound's mechanism involves binding to thrombin, thereby preventing it from catalyzing the conversion of fibrinogen to fibrin, which is essential for clot formation .

Anticoagulant Properties

Research indicates that (Z)-hexyl amino(...) effectively inhibits thrombin activity, which may have implications for anticoagulant therapies. The compound shows promise in managing conditions where thrombus formation is a risk, such as deep vein thrombosis and pulmonary embolism. In vitro studies have demonstrated that it can reduce thrombin activity significantly, suggesting potential as a therapeutic agent in anticoagulation .

Antiviral Activity

In addition to its anticoagulant properties, preliminary studies suggest that this compound may exhibit antiviral activity. Similar structures have shown effectiveness against viral infections, including Ebola and Marburg viruses. The mechanism of action appears to involve interference with viral entry into host cells, potentially through inhibition of specific viral proteins .

Study 1: Thrombin Inhibition

A study conducted on various derivatives of the compound revealed that modifications to the structure could enhance thrombin inhibition. The most potent derivative exhibited an EC50 value of less than 10 μM, indicating strong activity against thrombin .

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds found that modifications similar to those in (Z)-hexyl amino(...) could lead to significant reductions in viral load in infected cell cultures. Compounds with a similar benzimidazole core demonstrated EC50 values around 0.11 μM against Ebola virus, showcasing the potential for developing effective antiviral agents from this chemical scaffold .

Data Tables

PropertyValue
CAS Number1580491-16-2
Molecular FormulaC32H38N8O4
Molecular Weight598.7 g/mol
Thrombin Inhibition EC50<10 μM
Antiviral Activity EC500.11 μM (Ebola)

Eigenschaften

CAS-Nummer

1580491-16-2

Molekularformel

C32H38N8O4

Molekulargewicht

598.7 g/mol

IUPAC-Name

hexyl N-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate

InChI

InChI=1S/C32H38N8O4/c1-3-4-5-8-19-44-32(43)38-30(34)22-10-13-24(14-11-22)36-21-29-37-25-20-23(12-15-26(25)39(29)2)31(42)40(18-16-27(33)41)28-9-6-7-17-35-28/h6-7,9-15,17,20,36H,3-5,8,16,18-19,21H2,1-2H3,(H2,33,41)(H2,34,38,43)

InChI-Schlüssel

QQTDTILRFNZOGU-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4)N

Kanonische SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4

Synonyme

N-[[4-[[[5-[[(3-Amino-3-oxopropyl)-2-pyridinylamino]carbonyl]-1-methyl-1H-benzimidazol-2-yl]methyl]amino]phenyl]iminomethyl]-carbamic Acid Hexyl Ester

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 2
Reactant of Route 2
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 3
Reactant of Route 3
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 4
Reactant of Route 4
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 5
Reactant of Route 5
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate
Reactant of Route 6
(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.